N-Methylhomopiperazine HCl
CAS No.: 1046832-15-8
Cat. No.: VC18362966
Molecular Formula: C6H15ClN2
Molecular Weight: 150.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1046832-15-8 |
|---|---|
| Molecular Formula | C6H15ClN2 |
| Molecular Weight | 150.65 g/mol |
| IUPAC Name | 1-methyl-1,4-diazepane;hydrochloride |
| Standard InChI | InChI=1S/C6H14N2.ClH/c1-8-5-2-3-7-4-6-8;/h7H,2-6H2,1H3;1H |
| Standard InChI Key | IRWQPRYGVOCXKG-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCNCC1.Cl |
Introduction
Chemical Identification and Structural Features
N-Methylhomopiperazine hydrochloride (CAS 1046832-15-8) is the hydrochloride salt of N-methylhomopiperazine, a seven-membered saturated ring system containing two nitrogen atoms. The free base form (CAS 4318-37-0) has the molecular formula and a molecular weight of 114.19 g/mol . The hydrochloride salt increases the molecular weight to approximately 150.65 g/mol (), though precise experimental data for the salt form remains limited in public databases.
The compound’s IUPAC name, 1-methylhexahydro-1H-1,4-diazepine hydrochloride, reflects its structural relationship to homopiperazine (hexahydro-1H-1,4-diazepine), differing by a single methyl substitution at one nitrogen atom . This modification alters electronic distribution and steric profiles, enhancing basicity compared to the parent compound.
Physical and Chemical Properties
While detailed physicochemical data for N-methylhomopiperazine hydrochloride remains sparse, inferences can be drawn from its free base and structural analogs:
The hydrochloride salt typically exhibits higher polarity and aqueous solubility compared to the free base, a characteristic critical for pharmaceutical formulations. Stability data suggest storage at -20°C for long-term preservation, though specific studies on the salt’s degradation kinetics are unavailable .
Synthesis and Production Pathways
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Ring-Expansion Reactions: Homopiperazine synthesis often employs cyclization of 1,5-diaminopentane precursors, with subsequent N-methylation using methylating agents like methyl iodide or dimethyl sulfate .
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Reductive Amination: Ketone or aldehyde intermediates may undergo reductive amination with methylamine to introduce the N-methyl group.
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Salt Formation: Protonation of the free base with hydrochloric acid yields the hydrochloride salt, a common practice to improve crystallinity and handling properties.
Challenges in synthesis include controlling regioselectivity during methylation and minimizing ring-contraction side reactions. Advances in catalytic asymmetric synthesis could enable access to enantiopure forms, though no such studies have been reported for this specific compound.
Pharmacological and Industrial Applications
Emerging evidence positions N-methylhomopiperazine derivatives as valuable intermediates in medicinal chemistry:
Benzimidazole Derivatives
The compound’s secondary amine functionality facilitates condensation reactions with carbonyl compounds to form benzimidazole cores . These heterocycles exhibit broad pharmacological activities, including:
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Antimicrobial Effects: Inhibition of bacterial DNA gyrase and topoisomerase IV .
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Anticancer Potential: Intercalation with DNA and modulation of tubulin polymerization dynamics.
Platinum(II) Complexation
N-methylhomopiperazine’s lone electron pairs enable coordination to transition metals, forming complexes with potential antitumor activity. Structural analogs demonstrate improved water solubility and reduced nephrotoxicity compared to cisplatin derivatives .
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Use chemical-resistant gloves (e.g., nitrile)
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Employ local exhaust ventilation during handling
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Avoid prolonged skin contact due to potential sensitization
Comparative Analysis with Structural Analogs
This comparative profile underscores the compound’s unique position between flexible seven-membered rings and traditional six-membered piperazines in drug design.
Recent Research Developments
Nitrosamine Risk Assessment
Studies on structurally related N-nitrosopiperidines demonstrate the critical importance of controlling nitrosating agents in formulations containing secondary amines . While N-methylhomopiperazine itself lacks the secondary amine necessary for nitrosamine formation, its potential degradation products warrant scrutiny in prolonged storage conditions .
Catalytic Applications
Preliminary investigations into chiral N-methylhomopiperazine derivatives show promise as ligands in asymmetric hydrogenation reactions. The seven-membered ring’s conformational flexibility may enable superior enantioselectivity compared to rigid piperazine analogs, though detailed mechanistic studies remain ongoing.
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